molecular formula C14H16NO6- B6336481 L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester CAS No. 4668-43-3

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester

Cat. No.: B6336481
CAS No.: 4668-43-3
M. Wt: 294.28 g/mol
InChI Key: UGURRJNSRKHEDN-NSHDSACASA-M
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Description

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a derivative of L-aspartic acid, where the α-amino group is protected by a benzyloxycarbonyl (Cbz) group, and the α-carboxylic acid is esterified as an ethyl ester. This modification enhances stability during peptide synthesis and alters solubility for specific reaction conditions. The ethyl ester group balances lipophilicity and steric demands, making it suitable for solid-phase synthesis and intermediate applications in pharmaceuticals .

Properties

IUPAC Name

(3S)-4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-2-20-13(18)11(8-12(16)17)15-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGURRJNSRKHEDN-NSHDSACASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO6-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80786557
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4668-43-3
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anhydride-Mediated Esterification and Cbz Protection

The most robust method involves a five-step sequence starting from L-aspartic acid, leveraging phosphorus trichloride (PCl₃) to form an intermediate anhydride. This approach ensures selective esterification at the α-carboxyl group while preserving the β-carboxyl for downstream modifications.

Formation of L-Aspartic Acid Anhydride Hydrochloride

L-Aspartic acid undergoes dehydration with PCl₃ in a molar ratio of 1:1.05–1.2 under controlled temperatures (−5°C to 5°C). This exothermic reaction produces L-aspartic acid internal anhydride hydrochloride (C₄H₅ClNO₃), a hygroscopic solid critical for regioselective esterification. The reaction mechanism involves nucleophilic attack by PCl₃ on the α-carboxyl, forming a mixed phosphoric-carboxylic anhydride intermediate.

Table 1: Reaction Conditions for Anhydride Formation

ParameterValue
L-Aspartic acid (mol)1.0
PCl₃ (mol)1.1
Temperature (°C)−5 to 5
Reaction time (hr)6
Yield (%)92–95

Alcoholysis to L-Aspartic Acid 1-Ethyl Ester Hydrochloride

The anhydride is treated with absolute ethanol (6–8 molar equivalents) at −5°C to 10°C, yielding L-aspartic acid 1-ethyl ester hydrochloride (C₆H₁₂ClNO₄). Ethanol acts as both solvent and nucleophile, selectively opening the anhydride at the α-position. Post-reaction, triethylamine adjusts the pH to 6–7, precipitating the product with 97.7% purity after crystallization from ethanol-water.

Table 2: Optimization of Alcoholysis

ParameterValue
Ethanol (mol)6.0
Temperature (°C)−5 to 10
Crystallization solventEthanol-water (1:1 v/v)
Purity (%)97.7

N-Cbz Protection of the Amine Group

The ethyl ester hydrochloride is neutralized with aqueous sodium hydroxide (2N) to free the amine, followed by reaction with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF)-water (3:1 v/v) at pH 9.5–10.5. This Schotten-Baumann conditions ensure rapid acylation, forming N-Cbz-L-aspartic acid 1-ethyl ester (C₁₅H₁₉NO₆) with 98.2% purity after petroleum ether crystallization.

Table 3: Cbz Protection Parameters

ParameterValue
Cbz-Cl (mol)1.1
Solvent systemTHF-water (3:1)
pH9.5–10.5
Reaction time (hr)12
Yield (%)85

Alternative Route: Direct Esterification and Sequential Protection

A secondary method skips anhydride formation, instead employing Fischer esterification. L-Aspartic acid is refluxed with ethanol (8 equivalents) and sulfuric acid, producing a mixture of α- and β-ethyl esters. Column chromatography isolates the α-ester (60% yield), which is subsequently protected with Cbz-Cl. However, this route suffers from lower regioselectivity and scalability challenges compared to anhydride-mediated synthesis.

Critical Analysis of Methodologies

Regioselectivity and Side Reactions

The anhydride method achieves >95% α-selectivity due to steric hindrance at the β-carboxyl during alcoholysis. In contrast, direct esterification yields a 3:1 α/β ratio, necessitating costly purification. Side reactions, such as di-esterification or racemization, are minimized at subzero temperatures (−5°C) and short reaction times (<12 hr).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 2.85 (dd, 1H, β-CH₂), 3.10 (dd, 1H, β-CH₂), 4.25 (q, 2H, OCH₂), 5.15 (s, 2H, Cbz-CH₂), 7.35 (m, 5H, aromatic).

  • HPLC : Retention time = 8.7 min (C18 column, acetonitrile-water 60:40), purity ≥98%.

Environmental and Economic Considerations

The PCl₃ route generates 1.2 kg HCl per kg product, necessitating scrubbers for neutralization. Solvent recovery (ethanol, THF) reduces costs by 40%, making the process economically viable for API manufacturers .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylmethoxycarbonyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. ACE Inhibitors and Hypertension Treatment
One of the primary applications of L-Aspartic acid derivatives is in the development of angiotensin-converting enzyme (ACE) inhibitors. The compound has been linked to the synthesis of enalapril, a well-known antihypertensive agent. Enalapril is derived from N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline, which can be synthesized using L-Aspartic acid derivatives in a reaction involving N-carboxyanhydride . The process allows for high yields and minimal side reactions, making it an efficient method for producing pharmaceutical-grade compounds.

1.2. Modulation of TLR Activity
Recent studies have indicated that compounds related to L-Aspartic acid can modulate Toll-like receptor (TLR) activity, which plays a crucial role in the immune response. These compounds may act as agonists or activators, potentially leading to new therapeutic strategies for diseases involving TLR signaling pathways . The ability to influence immune responses positions these compounds as candidates for developing immunomodulatory therapies.

Biochemical Research

2.1. Peptide Synthesis
L-Aspartic acid derivatives are valuable in peptide synthesis due to their ability to form stable peptide bonds under specific conditions. The reaction conditions involving L-Aspartic acid derivatives allow for the efficient formation of peptides that can be utilized in various biochemical assays and research applications .

2.2. Enzyme Inhibition Studies
Research utilizing L-Aspartic acid derivatives has been instrumental in studying enzyme inhibition mechanisms. For instance, the compound's structure allows for the design of inhibitors targeting specific enzymes involved in metabolic pathways, which can be critical for understanding disease mechanisms and developing new drugs .

3.1. Synthesis of Enalapril

Parameter Details
Starting Material N-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
Reagent L-Proline
Yield Nearly quantitative
Reaction Conditions Alkaline environment, temperature range: -20°C to room temperature

This table summarizes the synthesis process of enalapril from L-Aspartic acid derivatives, highlighting its efficiency and yield.

3.2. TLR Modulation Study

Study Focus Findings
Compound Tested L-Aspartic acid derivative
Target TLR proteins
Effect Observed Agonistic activity leading to enhanced immune response

This case study illustrates the potential immunomodulatory effects of L-Aspartic acid derivatives.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can protect the amino group during chemical reactions, while the ester group can be hydrolyzed to release the active L-aspartic acid. This compound can participate in various biochemical pathways, influencing protein synthesis and metabolic processes .

Comparison with Similar Compounds

Structural Analogs: Variation in Ester Groups

Compounds differing in ester groups (methyl, ethyl, tert-butyl, benzyl) exhibit distinct physicochemical and reactivity profiles:

Compound Name CAS Number Ester Group(s) Molecular Weight Key Properties/Applications References
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester N/A Ethyl (1-) ~309.3 (calc.) Moderate lipophilicity; peptide intermediates
1-Methyl N-Benzyloxycarbonyl-L-aspartate (Z-Asp-OMe) N/A Methyl (1-) ~295.3 (calc.) Higher solubility; rapid hydrolysis
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-tert-butyl ester 566188-97-4 tert-Butyl (4-) 379.45 Steric protection; slow deprotection
L-Aspartic acid 4-benzyl ester 2177-63-1 Benzyl (4-) 223.22 Hydrophobic; hydrogenolysis-labile
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(2-methoxyethyl) ester 59279-80-0 2-Methoxyethyl ~353.4 (calc.) Enhanced solubility; polar applications

Key Findings :

  • Ethyl vs. Methyl Esters : Ethyl esters (target compound) offer greater lipophilicity than methyl esters (), favoring organic-phase reactions. Methyl esters hydrolyze faster under basic conditions, limiting their use in prolonged syntheses .
  • tert-Butyl Esters : Bulkier tert-butyl groups () provide superior steric protection but require strong acids (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive substrates .
  • Benzyl Esters: Benzyl-protected derivatives () are highly hydrophobic and cleaved via hydrogenolysis, ideal for orthogonal protection strategies .

Positional Isomerism: 1-Ester vs. 4-Ester Derivatives

The position of esterification (α/β-carboxylic acid) significantly impacts reactivity and applications:

Compound Name CAS Number Ester Position Key Applications References
L-Aspartic acid 1-benzyl ester 7362-93-8 1- (α) Substrate for enzymatic modifications
L-Aspartic acid 4-tert-butyl ester 3057-74-7 4- (β) Solid-phase peptide synthesis (SPPS)

Key Findings :

  • 1-Ester Derivatives : The target compound’s ethyl ester at the α-position (1-) is less sterically hindered than β-position (4-) esters, enabling faster coupling in peptide chain elongation .
  • 4-Ester Derivatives : tert-Butyl esters at the β-position () are preferred in SPPS for their compatibility with Fmoc chemistry and resistance to piperidine .

Protecting Group Variants: Cbz vs. Fmoc

The choice of amino-protecting groups influences deprotection strategies:

Compound Name Protecting Group Cleavage Method Applications References
This compound (Target Compound) Cbz Hydrogenolysis (H₂/Pd) Orthogonal protection in peptides
N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid, 1-tert-butyl ester Fmoc Base (piperidine) SPPS; mild deprotection

Key Findings :

  • Cbz Group: Requires hydrogenolysis (), limiting use in substrates sensitive to reducing conditions.
  • Fmoc Group : Base-labile (), compatible with acid-labile linkers in SPPS, making it a mainstream choice for modern peptide synthesis .

Biological Activity

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester (CAS 4668-43-3) is a derivative of the amino acid L-aspartic acid, modified to enhance its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
CAS Number4668-43-3
StructureChemical Structure

L-Aspartic acid derivatives are known to interact with various biological targets, influencing metabolic pathways and cellular processes. The phenylmethoxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Neuroprotective Effects : Research indicates that aspartic acid derivatives can exhibit neuroprotective properties. They may modulate neurotransmitter levels, particularly in the context of excitotoxicity associated with neurodegenerative diseases.
  • Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects. For instance, derivatives that inhibit the NF-κB pathway have shown promise in reducing inflammation in various models of disease .
  • Antimicrobial Activity : The potential for antimicrobial action has also been noted, particularly in the context of self-assembling hydrogels derived from amino acids, which can exhibit activity against common pathogens like E. coli and Staphylococcus aureus .

Neuroprotective Study

A study demonstrated that L-aspartic acid derivatives could protect neuronal cells from oxidative stress-induced damage. The compound was shown to reduce cell death in vitro by modulating glutamate receptors and enhancing antioxidant defenses.

Anti-inflammatory Research

In a recent investigation, a library of compounds similar to L-aspartic acid derivatives was screened for anti-inflammatory activity. Notably, some compounds exhibited IC50 values below 50 μM against pro-inflammatory cytokine production, indicating significant potential for treating inflammatory diseases .

Antimicrobial Efficacy

Research on amino acid-derived hydrogels revealed that modifications to the L-aspartic acid structure could lead to materials with notable antimicrobial properties. These materials were effective against both gram-positive and gram-negative bacteria, suggesting applications in wound healing and infection control .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveModulates neurotransmitter levels; protects neurons from oxidative stress
Anti-inflammatoryInhibits NF-κB pathway; reduces cytokine production
AntimicrobialEffective against E. coli and Staphylococcus aureus

Q & A

Basic: What are the optimal synthetic routes for preparing L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester with high yield and purity?

Methodological Answer:
The synthesis typically involves carbobenzyloxy (Cbz) protection of the α-amino group followed by esterification of the β-carboxylic acid. A feasible approach is:

  • Step 1: Protect the α-amino group of L-aspartic acid using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form N-Cbz-L-aspartic acid .
  • Step 2: Selective ethyl esterification of the β-carboxylic acid using ethanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification: Column chromatography or recrystallization is recommended to achieve >95% purity. Yields >90% are attainable under anhydrous conditions .

Advanced: How can regioselectivity challenges during esterification of the β-carboxylic acid be mitigated?

Methodological Answer:
Regioselectivity issues arise due to the similar reactivity of α- and β-carboxylic acids. Strategies include:

  • Steric Hindrance: Use bulky protecting groups (e.g., tert-butyl) on the α-carboxylic acid to direct esterification to the β-position .
  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) can selectively esterify the β-carboxylic acid in non-polar solvents .
  • Kinetic Control: Optimize reaction time and temperature to favor β-ester formation before α-ester byproducts dominate .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm regioselectivity (e.g., ethyl ester proton signals at δ ~1.2–1.4 ppm and δ ~4.1–4.3 ppm) and Cbz group integrity .
  • HPLC-MS: Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (<1%) and verify molecular weight .
  • Chiral Analysis: Polarimetry or chiral HPLC ensures enantiomeric excess (>99%) .

Advanced: How does the Cbz-protecting group influence the compound’s solubility and reactivity in peptide coupling reactions?

Methodological Answer:

  • Solubility: The Cbz group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. LogP values (~5.5) predict high hydrophobicity .
  • Reactivity: The Cbz group stabilizes the α-amino group during β-ester activation but may require hydrogenolysis (H₂/Pd-C) for deprotection, which could affect acid-sensitive functionalities .
  • Side Reactions: Competing racemization at the α-carbon can occur during prolonged coupling steps; minimize using low temperatures (0–4°C) and short reaction times .

Basic: What are the critical storage conditions to prevent degradation of this ester derivative?

Methodological Answer:

  • Temperature: Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group .
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers. Aqueous environments promote ester hydrolysis to aspartic acid .
  • Light Sensitivity: Amber glass vials reduce photodegradation of the Cbz group .

Advanced: How can computational methods predict the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • DFT Calculations: Predict activation energies for ester hydrolysis or coupling reactions. For example, B3LYP/6-31G(d) models can optimize reaction pathways .
  • Molecular Dynamics (MD): Simulate interactions between the ester and resin matrices (e.g., Wang resin) to assess loading efficiency .
  • QSPR Models: Relate topological polar surface area (TPSA ~146 Ų) to membrane permeability for drug delivery applications .

Basic: What are common side products during synthesis, and how are they characterized?

Methodological Answer:

  • α-Ester Byproduct: Resulting from incomplete regioselectivity; identified via NMR (distinct α-proton shifts) and HPLC retention time .
  • Racemization: Detectable via chiral HPLC or optical rotation deviations. Use HOBt (hydroxybenzotriazole) to suppress racemization during coupling .
  • Cbz Deprotection: Accidental hydrogenolysis generates free amine; confirmed by TLC (silica gel, Rf shift) .

Advanced: How does the ethyl ester moiety impact the compound’s utility in prodrug design?

Methodological Answer:

  • Esterase Sensitivity: Ethyl esters are hydrolyzed by carboxylesterases in vivo, enabling controlled release of active aspartic acid derivatives .
  • Lipophilicity: Ethyl substitution increases LogP, enhancing blood-brain barrier penetration compared to methyl esters .
  • Stability Studies: Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays quantify hydrolysis rates for pharmacokinetic modeling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester
Reactant of Route 2
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L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester

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